molecular formula C13H9NO6 B5551038 5-(FURAN-2-AMIDO)BENZENE-1,3-DICARBOXYLIC ACID

5-(FURAN-2-AMIDO)BENZENE-1,3-DICARBOXYLIC ACID

Cat. No.: B5551038
M. Wt: 275.21 g/mol
InChI Key: JCUBEPKPDFDIRR-UHFFFAOYSA-N
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Description

5-(Furan-2-amido)benzene-1,3-dicarboxylic acid is a compound that combines a furan ring with a benzene ring, connected through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-amido)benzene-1,3-dicarboxylic acid typically involves the reaction of furan-2-carboxylic acid with 1,3-dicarboxybenzene derivatives under amide formation conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-amido)benzene-1,3-dicarboxylic acid is unique due to its combined furan and benzene rings connected through an amide bond. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(furan-2-carbonylamino)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6/c15-11(10-2-1-3-20-10)14-9-5-7(12(16)17)4-8(6-9)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUBEPKPDFDIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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